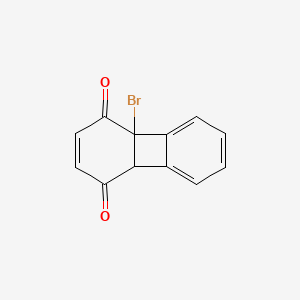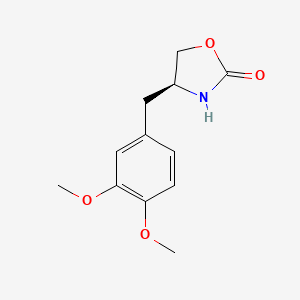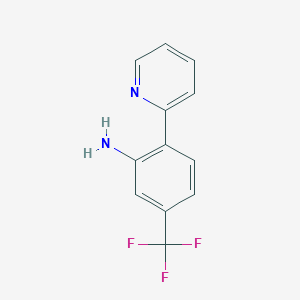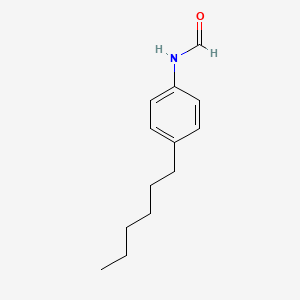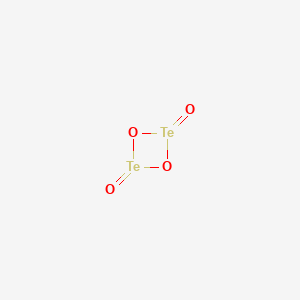![molecular formula C14H12N2O4 B12553817 1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 189277-27-8](/img/structure/B12553817.png)
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione is a compound that combines the structural features of indole and pyrrolidine. Indole is a significant heterocyclic system found in many natural products and drugs, while pyrrolidine is a versatile scaffold in drug discovery . This compound is of interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of indole derivatives with pyrrolidine-2,5-dione. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be acetylated and coupled with pyrrolidine-2,5-dione under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: Reduction of the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: Electrophilic substitution reactions on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
科学研究应用
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, while the pyrrolidine-2,5-dione moiety can influence the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyrrolidine-2,5-dione derivatives: Compounds with similar pyrrolidine-2,5-dione moiety.
Uniqueness
1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to its combination of indole and pyrrolidine-2,5-dione structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and development .
属性
CAS 编号 |
189277-27-8 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(1H-indol-2-yl)acetate |
InChI |
InChI=1S/C14H12N2O4/c17-12-5-6-13(18)16(12)20-14(19)8-10-7-9-3-1-2-4-11(9)15-10/h1-4,7,15H,5-6,8H2 |
InChI 键 |
NNQQEKBOVRLPLA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
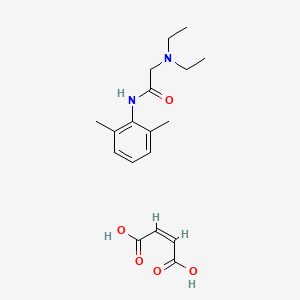
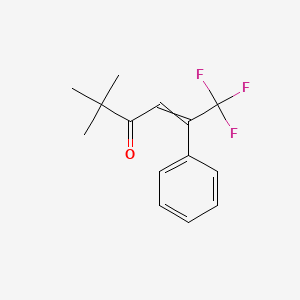
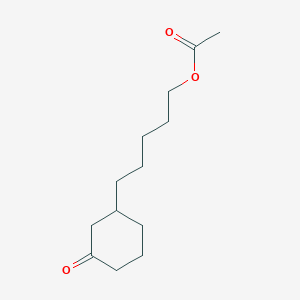
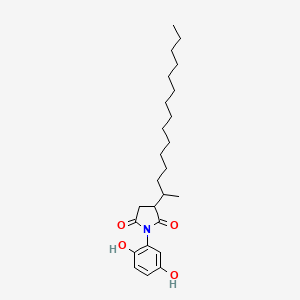
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
